molecular formula C19H20N4OS B285539 1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

Cat. No.: B285539
M. Wt: 352.5 g/mol
InChI Key: SBBTWZRFHBTUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is an organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a phenyl-tetrazolyl group, and a sulfanyl-ethanone moiety

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the ethanone moiety: The tert-butylbenzene can be further reacted with acetyl chloride in the presence of a Lewis acid to form 4-tert-butylacetophenone.

    Formation of the phenyl-tetrazolyl group: This involves the reaction of phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole.

    Coupling of the two moieties: The final step involves the coupling of 4-tert-butylacetophenone with 1-phenyl-1H-tetrazole in the presence of a suitable base to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic aromatic substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activity, are of interest for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone can be compared with other similar compounds, such as:

    4-tert-butylacetophenone: This compound lacks the phenyl-tetrazolyl group and sulfanyl moiety, making it less versatile in terms of chemical reactivity and biological activity.

    1-phenyl-1H-tetrazole:

    1-(4-butylphenyl)ethanone: This compound has a butyl group instead of a tert-butyl group, which may affect its chemical and physical properties.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C19H20N4OS/c1-19(2,3)15-11-9-14(10-12-15)17(24)13-25-18-20-21-22-23(18)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3

InChI Key

SBBTWZRFHBTUDZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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